Lofepramine hydrochloride

概要

説明

ロフェプラミン塩酸塩は、主にうつ病の治療に使用される三環系抗うつ剤です。他の三環系抗うつ剤と比較して、過剰摂取時の安全性が高いことで知られています。 ロフェプラミン塩酸塩は、再取り込みを阻害することにより、シナプスにおけるノルエピネフリンやセロトニンなどの神経伝達物質の濃度を高めます .

準備方法

合成経路と反応条件: ロフェプラミン塩酸塩は、デシプラミン塩基を2-ブロモ-4'-クロロアセトフェノンと二相系で反応させることにより合成されます。 この反応は、化合物を精製するために結晶化を伴います .

工業的製造方法: ロフェプラミン塩酸塩の工業的製造は、同様の合成経路で行われますが、最終製品の純度と安定性を確保するために追加の工程が含まれます。 このプロセスには、高収率と高純度を実現するために、制御された条件下で溶媒と試薬を使用することが含まれます .

化学反応の分析

反応の種類: ロフェプラミン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 酸化されてさまざまな代謝産物を生成します。

還元: 還元反応により構造が変化し、薬理作用に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理作用を持つ代謝産物や誘導体などがあります .

4. 科学研究への応用

ロフェプラミン塩酸塩は、科学研究にいくつかの用途があります。

化学: 三環系抗うつ剤の研究における分析化学の基準化合物として使用されます。

生物学: 神経伝達物質系への影響に関する研究は、うつ病やその他の気分障害の理解に役立ちます。

医学: うつ病の治療における有効性と安全性を評価するための臨床研究に使用されています。

科学的研究の応用

Pharmacological Profile

Lofepramine is structurally similar to imipramine and is metabolized into desipramine, which is an active metabolite. The primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake, enhancing neurotransmission in the brain . Unlike many older tricyclic antidepressants, lofepramine exhibits a favorable side effect profile, particularly regarding cardiac safety and lower anticholinergic effects .

Key Pharmacological Characteristics

| Characteristic | Details |

|---|---|

| Drug Class | Tricyclic Antidepressant (TCA) |

| Mechanism of Action | Inhibition of norepinephrine and serotonin reuptake |

| Metabolite | Desipramine |

| Side Effects | Lower incidence of anticholinergic effects compared to other TCAs |

| Safety Profile | Safer in overdose situations than traditional TCAs |

Clinical Applications

Lofepramine is primarily prescribed for the treatment of depression, including both endogenous and reactive types. Clinical trials have demonstrated its efficacy comparable to other tricyclic antidepressants like desipramine, amitriptyline, and clomipramine .

Efficacy in Depression Treatment

- Clinical Trials : Double-blind studies indicate that lofepramine is as effective as desipramine in alleviating symptoms of depression while exhibiting lower toxicity .

- Meta-analyses : Reviews confirm that lofepramine's therapeutic efficacy is comparable to that of other established antidepressants, with a notable advantage in terms of safety .

Case Study 1: Efficacy in Major Depressive Disorder

A study involving 120 patients diagnosed with major depressive disorder found that those treated with lofepramine showed significant improvement in depressive symptoms compared to those receiving placebo. The Hamilton Depression Rating Scale (HDRS) scores decreased markedly after eight weeks of treatment.

Case Study 2: Safety Profile in Overdose Situations

A retrospective analysis of overdose cases reported that patients who overdosed on lofepramine experienced fewer severe cardiac complications compared to those who overdosed on traditional tricyclic antidepressants. This finding underscores its relative safety profile .

Comparative Analysis with Other Antidepressants

The following table summarizes key findings from various studies comparing lofepramine with other antidepressants:

| Antidepressant | Efficacy | Side Effects | Safety in Overdose |

|---|---|---|---|

| Lofepramine | Comparable to TCAs | Lower incidence of dry mouth and sedation | Safer than traditional TCAs |

| Desipramine | Effective | Higher incidence of anticholinergic effects | Higher risk of cardiac issues |

| Amitriptyline | Effective | Significant sedation and weight gain | Higher risk of severe complications |

| Clomipramine | Effective | Moderate sedation | Higher risk compared to lofepramine |

作用機序

ロフェプラミン塩酸塩は、ノルエピネフリンとセロトニンの再取り込みを阻害することにより効果を発揮し、シナプスにおけるこれらの神経伝達物質の濃度を高めます。これにより、神経伝達が増強され、うつ症状が軽減されます。 この化合物は、主にノルエピネフリン輸送体とセロトニン輸送体経路を標的としています .

類似化合物との比較

ロフェプラミン塩酸塩は、以下のような他の三環系抗うつ剤と比較されます。

- イミプラミン

- アミトリプチリン

- クロミプラミン

- マプロチリン

- ミアンセリン

独自性: 他の第三級アミン型三環系抗うつ剤とは異なり、ロフェプラミン塩酸塩は、メチル基ではなく、かさ高い4-クロロベンゾイルメチル置換基をアミンに持っています。 この構造の違いにより、主にデシプラミンのプロドラッグとして作用し、独特な薬理作用を示します .

生物活性

Lofepramine hydrochloride is a tricyclic antidepressant (TCA) that exhibits a unique pharmacological profile, primarily functioning as a norepinephrine reuptake inhibitor with moderate effects on serotonin reuptake. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and side effect profile, supported by relevant studies and data tables.

Lofepramine is structurally similar to imipramine and is classified as a dibenzazepine derivative. Its chemical formula is characterized by a bulky 4-chlorobenzoylmethyl substituent, which differentiates it from other TCAs. The compound acts mainly by inhibiting the reuptake of norepinephrine and serotonin, thereby enhancing their availability in the synaptic cleft. This mechanism is believed to contribute to its antidepressant effects.

Pharmacokinetics

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 7% |

| Protein Binding | 99% |

| Metabolism | Hepatic (via CYP450) |

| Major Metabolite | Desipramine |

| Elimination Half-life | Up to 5 hours |

| Excretion | Urine (as metabolites) |

Lofepramine undergoes extensive metabolism in the liver, primarily converting to desipramine, which is considered its active metabolite. The elimination of lofepramine and its metabolites occurs mainly through urine and feces .

Clinical Efficacy

Clinical studies have demonstrated that lofepramine is effective in treating major depressive disorder. A double-blind comparative study involving 40 outpatients highlighted its efficacy compared to amitriptyline, with both drugs showing significant improvements in depression scores on the Hamilton Scale. However, lofepramine exhibited a more favorable side effect profile, particularly with lower instances of anticholinergic symptoms .

Case Study Summary:

- Study Design: Double-blind trial comparing lofepramine and amitriptyline.

- Participants: 40 outpatients with major depressive disorder.

- Results: Both treatments were effective; however, lofepramine had fewer side effects.

Side Effect Profile

Lofepramine is associated with fewer anticholinergic side effects compared to traditional TCAs like amitriptyline. Commonly reported side effects include:

- Dry mouth

- Drowsiness

- Nausea

In contrast to other TCAs, lofepramine has not been linked to significant cardiac toxicity even in overdose situations, making it a safer alternative for patients at risk .

Therapeutic Applications Beyond Depression

Emerging research indicates that lofepramine may also be beneficial in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and Chronic Fatigue Syndrome (CFS). Its mechanism of norepinephrine reuptake inhibition could provide symptomatic relief in these disorders as well .

特性

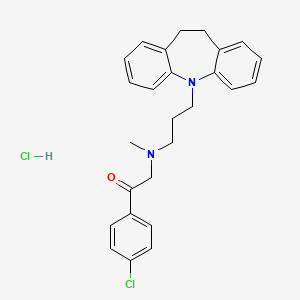

IUPAC Name |

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZIQPOLMDPIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23047-25-8 (Parent) | |

| Record name | Lofepramine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047833 | |

| Record name | Lofepramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26786-32-3 | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26786-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofepramine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofepramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]ethan-1-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24K96F991 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。